molecular formula C32H48N4O8 B136294 阿尔维斯霉素 CAS No. 150270-08-9

阿尔维斯霉素

货号: B136294
CAS 编号: 150270-08-9
分子量: 616.7 g/mol
InChI 键: KUFRQPKVAWMTJO-LMZWQJSESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Alvespimycin plays a significant role in biochemical reactions by inhibiting HSP90 . HSP90 is a chaperone protein that assists in the correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . These client proteins include oncogenic kinases such as BRAF .

Cellular Effects

Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction . The administration of Alvespimycin results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It has also been shown to attenuate rotenone-induced toxicity in human SH-SY5Y neuroblastoma cells and isolated rat brain mitochondria .

Molecular Mechanism

The molecular mechanism of Alvespimycin involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins . Alvespimycin binds to the ATP-binding motif of HSP90, inhibiting its protein chaperoning activity .

Temporal Effects in Laboratory Settings

Alvespimycin has been shown to reduce metabolic activity in a time-, dose-, and cell line-dependent manner . It significantly attenuated rotenone-induced toxicity, as reflected by the increase of cell viability, the reduction of intracellular reactive oxygen species generation, and a reduction in mitochondrial respiratory dysfunction .

Dosage Effects in Animal Models

In animal models, the effects of Alvespimycin vary with different dosages

Metabolic Pathways

Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring . In vivo and in vitro studies suggest that weak metabolism of Alvespimycin occurs in humans .

准备方法

艾维斯霉素是通过一系列从格尔德霉素开始的化学反应合成的。 合成路线涉及用 2-(二甲基氨基)乙基氨基取代连接到格尔德霉素苯醌部分的甲氧基 . 反应条件通常包括在受控温度和压力下使用有机溶剂和试剂。 艾维斯霉素的工业生产方法类似于实验室合成,但规模更大以满足商业需求。 该化合物通常以其盐酸盐形式制备,以提高其溶解度和稳定性 .

化学反应分析

艾维斯霉素经历各种化学反应,包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

生物活性

Alvespimycin, also known as 17-DMAG, is a potent inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a critical role in the stability and function of various client proteins involved in cancer progression. This article delves into the biological activity of alvespimycin, focusing on its mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.

Alvespimycin exerts its biological effects primarily through the inhibition of HSP90. By disrupting the chaperone function of HSP90, alvespimycin promotes the degradation of several oncoproteins that are crucial for tumor growth and survival. These include:

  • BCR-ABL : A fusion protein associated with chronic myeloid leukemia (CML).
  • HER2 : An oncogene commonly overexpressed in breast cancer.
  • AKT and RAF-1 : Proteins involved in cell signaling pathways that promote cell proliferation.

The inhibition of HSP90 leads to a cascade of downstream effects, including increased apoptosis, cell cycle arrest, and altered expression levels of heat shock proteins such as HSP70 .

Clinical Trials

Alvespimycin has been evaluated in various clinical settings, particularly for its effectiveness against solid tumors and hematological malignancies. A summary of key findings from clinical trials includes:

Trial Phase Cancer Type Dosage Efficacy Observed Side Effects
Phase IAdvanced solid tumorsUp to 80 mg/m²Some patients showed tumor reduction; 1 complete responseDry eyes, blurred vision, liver function changes
Phase ICML (K562 cell lines)31-50 nMInduced apoptosis and cell cycle arrestMild to moderate toxicity
Phase IHER2+ breast cancer80 mg/m² weeklyAntitumor activity noted in refractory casesNeutropenic fever, fatigue

In one notable study involving patients with advanced solid tumors, alvespimycin was administered intravenously. The trial demonstrated safety at escalating doses and identified a maximum tolerated dose (MTD) of 80 mg/m². Among the participants, there was evidence of tumor stabilization and reduction in some cases .

Preclinical Studies

In preclinical models, alvespimycin has shown promising results against various cancer types. For instance:

  • In CML models (K562-RC and K562-RD), alvespimycin exhibited IC50 values of 31 nM and 44 nM respectively, indicating increased sensitivity compared to imatinib-sensitive cells .
  • The compound induced significant apoptosis via the mitochondrial pathway and promoted cell cycle arrest at the G0/G1 phase in treated cells .

Case Studies

Several case studies highlight the potential of alvespimycin as an effective treatment option:

  • Chronic Myeloid Leukemia : A study demonstrated that alvespimycin effectively reduced metabolic activity and induced apoptosis in imatinib-resistant CML cell lines. This suggests its utility in overcoming resistance mechanisms associated with traditional therapies .
  • Breast Cancer : In HER2-positive breast cancer models, alvespimycin not only inhibited tumor growth but also destabilized critical oncoproteins like HER2 and mutant p53. Patients receiving combination therapy with trastuzumab reported enhanced outcomes compared to monotherapy .

属性

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963646
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

467214-20-6
Record name 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvespimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin
Reactant of Route 2
Alvespimycin
Reactant of Route 3
Reactant of Route 3
Alvespimycin
Reactant of Route 4
Alvespimycin
Reactant of Route 5
Alvespimycin
Reactant of Route 6
Reactant of Route 6
Alvespimycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。